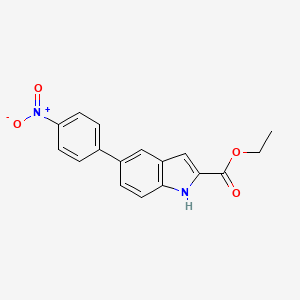
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the ester functionality in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with ethyl 2-oxo-2-(1H-indol-3-yl)acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
化学反応の分析
Types of Reactions
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 5-(4-aminophenyl)-1H-indole-2-carboxylate.
Substitution: Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxamide or other ester derivatives.
Oxidation: Oxindole derivatives.
科学的研究の応用
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate is primarily related to its ability to interact with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The indole ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-aminophenyl)-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 5-(4-methylphenyl)-1H-indole-2-carboxylate: Contains a methyl group instead of a nitro group, resulting in different chemical properties and applications.
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate:
The uniqueness of this compound lies in its combination of the nitrophenyl group and the indole ring, which provides a versatile scaffold for the development of new compounds with diverse biological activities.
特性
CAS番号 |
825623-37-8 |
|---|---|
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC名 |
ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-10-13-9-12(5-8-15(13)18-16)11-3-6-14(7-4-11)19(21)22/h3-10,18H,2H2,1H3 |
InChIキー |
KZKZZVPDUPDOAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


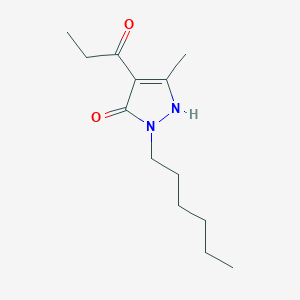
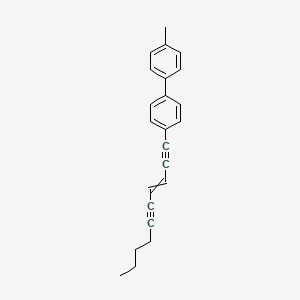

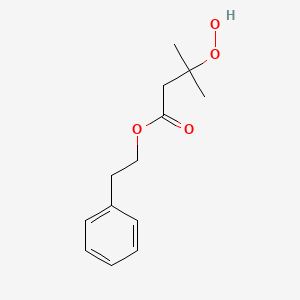
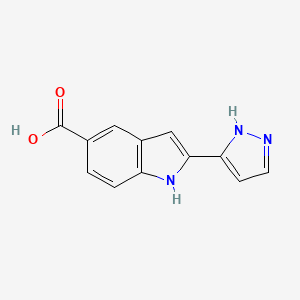

![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
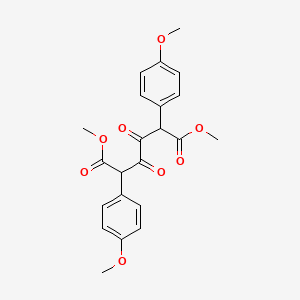
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
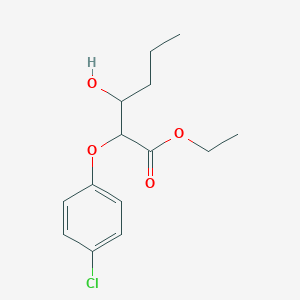
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
